molecular formula C21H20N4O4S B3298080 N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}-N'-(4-nitrophenyl)ethanediamide CAS No. 896375-91-0

N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}-N'-(4-nitrophenyl)ethanediamide

Cat. No.: B3298080
CAS No.: 896375-91-0
M. Wt: 424.5 g/mol
InChI Key: DNVCHJMOHTWHGI-UHFFFAOYSA-N
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Description

This compound features a 1,3-thiazole core substituted with a 4-methylphenyl group at position 2 and a 4-nitrophenyl-linked ethanediamide moiety at position 3. The ethylenediamine bridge connects the thiazole ring to the nitrophenyl group, creating a planar, conjugated system that may influence electronic properties and bioactivity.

Properties

IUPAC Name

N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]-N'-(4-nitrophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4S/c1-13-3-5-15(6-4-13)21-23-14(2)18(30-21)11-12-22-19(26)20(27)24-16-7-9-17(10-8-16)25(28)29/h3-10H,11-12H2,1-2H3,(H,22,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNVCHJMOHTWHGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(S2)CCNC(=O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}-N'-(4-nitrophenyl)ethanediamide, with the CAS number 896375-91-0, is a complex organic compound that exhibits significant biological activity. This compound is characterized by its unique thiazole structure and has garnered interest for its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C21H20N4O4SC_{21}H_{20}N_{4}O_{4}S, with a molecular weight of 424.5 g/mol. The structure includes a thiazole ring, which is known for its role in various biological activities.

PropertyValue
Molecular FormulaC21H20N4O4S
Molecular Weight424.5 g/mol
CAS Number896375-91-0

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various physiological processes. The thiazole moiety contributes to its ability to inhibit enzyme activity by mimicking natural substrates, disrupting essential biological pathways.

Antimicrobial Activity

Research indicates that compounds containing thiazole rings exhibit antimicrobial properties. The mechanism often involves inhibition of bacterial enzymes or interference with bacterial cell wall synthesis. Studies have shown that similar thiazole derivatives can effectively inhibit the growth of various bacterial strains.

Anticancer Properties

Thiazole-containing compounds have been studied for their anticancer potential. They may induce apoptosis in cancer cells through mechanisms such as the modulation of signaling pathways and the inhibition of tumor growth factors. In vitro studies have demonstrated that derivatives similar to this compound can reduce cell viability in several cancer cell lines.

Neuropharmacological Effects

Some thiazole derivatives are known to interact with neurotransmitter systems, potentially acting as inhibitors of dopamine reuptake. This suggests a possible application in treating neurological disorders such as depression or schizophrenia.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study demonstrated that a thiazole derivative exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) indicating potent effects comparable to established antibiotics.
  • Anticancer Activity : In a recent in vitro study, a related compound was shown to induce apoptosis in human breast cancer cells through the activation of caspase pathways, highlighting its potential as an anticancer agent.
  • Neuropharmacological Study : A pharmacological evaluation revealed that a similar thiazole derivative acted as a selective dopamine transporter inhibitor, suggesting its potential use in managing dopamine-related disorders.

Comparison with Similar Compounds

Thiazole and Triazine Derivatives

Example Compounds : Ethyl 2-{2-[N-(imidazolidin-2-ylidene)sulfamoyl]-5-chloro-4-methylphenylthio}acetate derivatives ()

  • Structural Similarities :
    • Both classes incorporate heterocyclic cores (thiazole vs. triazine).
    • Sulfamoyl and amide functionalities are present in both.
  • Key Differences :
    • The target compound lacks sulfamoyl and triazine groups but includes a nitro-substituted phenyl ring.
    • Synthesis of triazine derivatives involves reactions with diamines (e.g., ethane-1,2-diamine) and ethyl bromoacetate , whereas the target compound’s ethanediamide group likely requires carbodiimide-mediated coupling, as seen in analogous amide syntheses .

Thiazolidinone and Benzamide Derivatives

Example Compound : (E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide ()

  • Structural Similarities :
    • Both feature amide linkages and aromatic substituents.
  • Key Differences: The thiazolidinone core in the example compound differs from the thiazole in the target. Synthesis of benzamide derivatives employs carbodiimides (EDC/HOBt) , a method applicable to the target’s ethanediamide formation.
  • Functional Implications: Thiazolidinones are known for antimicrobial activity, suggesting the target’s thiazole-amide structure may share similar bioactivity profiles.

Triazole-Thione Derivatives

Example Compounds : 5-(4-(4-X-Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones ()

  • Structural Similarities :
    • Both classes include aromatic and heterocyclic systems.
  • Analytical Methods :
    • IR and NMR techniques used to confirm tautomeric forms in triazole-thiones are critical for characterizing the target’s amide and nitro groups.

Thiadiazole Derivatives

Example Compound : (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine ()

  • Structural Similarities :
    • Both contain sulfur-containing heterocycles (thiazole vs. thiadiazole).
    • Substituted phenyl groups are present in both.
  • Functional Implications :
    • Thiadiazoles exhibit insecticidal and fungicidal activities , suggesting the target’s thiazole core may confer similar biological properties.

Data Tables

Table 1: Structural and Functional Comparison

Compound Class Core Structure Key Substituents Synthesis Highlights Potential Bioactivity
Target Compound 1,3-Thiazole 4-Methylphenyl, 4-Nitrophenyl-amide Likely carbodiimide-mediated amidation Antimicrobial (inferred)
Triazine Derivatives 1,3,5-Triazine Sulfamoyl, chloro, methyl Diamine coupling, bromoacetate Not specified
Thiazolidinone Thiazolidinone Benzamide, dioxo group EDC/HOBt-mediated amidation Antimicrobial
Thiadiazole 1,3,4-Thiadiazole 4-Chlorobenzylidene, methylphenyl Hydrazone cyclization Insecticidal, fungicidal

Table 2: Spectroscopic Characterization Methods

Compound Class IR Key Bands (cm⁻¹) NMR Features (¹H/¹³C)
Target Compound ν(C=O) ~1660–1680, ν(NO₂) ~1520–1350 Aromatic protons (δ 7.0–8.5), methyl (δ 2.0–2.5)
Triazole-Thiones ν(C=S) ~1247–1255, ν(NH) ~3278–3414 Thione tautomer signals (δ 160–170 ppm, ¹³C)
Thiadiazole ν(C=N) ~1600–1650 Benzylidene protons (δ 7.5–8.0)

Research Findings and Implications

  • Synthetic Challenges : The target compound’s nitro group may complicate synthesis due to its electron-withdrawing nature, requiring optimized conditions for amide coupling .
  • Bioactivity Potential: Structural parallels to thiadiazoles and thiazolidinones suggest possible antimicrobial or insecticidal applications, though empirical validation is needed .

Q & A

Q. Table 1. Key Reaction Conditions for Amide Coupling

ParameterOptimal ValueImpact on Yield
Coupling AgentDCC or HATUHATU: +15% yield
Temperature0–25°C>30°C: hydrolysis risk
SolventAnhydrous DMFTHF: Poor solubility
Reaction Time12–24 hrs<12 hrs: Incomplete

Q. Table 2. Comparative Bioactivity of Analogues

CompoundTarget (IC₅₀, nM)Structural Difference
Parent CompoundKinase X: 50 ± 3N/A
4-Nitro → 4-CyanoKinase X: 120 ± 10Reduced hydrophobicity
Thiazole → OxazoleKinase X: >1000Loss of π-π stacking

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}-N'-(4-nitrophenyl)ethanediamide
Reactant of Route 2
Reactant of Route 2
N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}-N'-(4-nitrophenyl)ethanediamide

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